Glycyl-L-asparagine

Microbial Metabolism Asparagine Peptides Leuconostoc mesenteroides

Glycyl-L-asparagine (CAS 1999-33-3) is a dipeptide with superior microbial utilization compared to free asparagine, making it ideal for Leuconostoc mesenteroides culture media. Its distinct acid lability (25% amide nitrogen release) enables controlled-release studies, while its pH-dependent peptidase activity supports enzyme characterization. Choose this compound for reproducible, differentiated results in fermentation, drug delivery, and bioinorganic chemistry.

Molecular Formula C6H11N3O4
Molecular Weight 189.17 g/mol
CAS No. 1999-33-3
Cat. No. B156567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-asparagine
CAS1999-33-3
Molecular FormulaC6H11N3O4
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)N
InChIInChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1
InChIKeyFUESBOMYALLFNI-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Glycyl-L-asparagine (CAS 1999-33-3): A Differentiated Glycine-Asparagine Dipeptide for Microbial Growth and Kinetic Studies


Glycyl-L-asparagine (CAS 1999-33-3) is a dipeptide composed of glycine and L-asparagine, belonging to the class of organic compounds known as dipeptides [1]. This compound is characterized by its white to almost white crystalline appearance and solubility in water, making it suitable for various biochemical applications . Unlike free asparagine, glycyl-L-asparagine exhibits distinct metabolic and chemical properties, particularly in microbial utilization and stability under acidic conditions [2]. These characteristics differentiate it from other dipeptides and free amino acids in both research and industrial contexts.

Why Glycyl-L-asparagine (CAS 1999-33-3) Cannot Be Simply Substituted with Free Asparagine or Other Dipeptides


Glycyl-L-asparagine exhibits distinct biochemical behavior that precludes direct substitution with free asparagine or other glycyl dipeptides. Studies demonstrate that glycyl-L-asparagine is utilized by microorganisms such as Leuconostoc mesenteroides at a level approximating that of aspartic acid, which is far superior to the utilization of free asparagine [1]. This indicates that the peptide bond significantly alters the compound's bioavailability and metabolic fate. Furthermore, acid hydrolysis experiments reveal that glycyl-L-asparagine is more labile than free asparagine, releasing ammonia at a higher rate [2]. In contrast, glycylglutamine demonstrates greater stability than its free amide counterpart, underscoring that even closely related dipeptides cannot be considered interchangeable [3]. These differential properties—superior microbial utilization compared to free asparagine and distinct acid lability—highlight the compound's unique functional profile.

Quantitative Differentiation of Glycyl-L-asparagine (CAS 1999-33-3) from Key Comparators


Superior Utilization of Glycyl-L-asparagine as an Aspartic Acid Source Compared to Free Asparagine in Microbial Growth

In studies with Leuconostoc mesenteroides, the growth response to glycyl-L-asparagine approximates that of free aspartic acid and is far superior to that of L-asparagine [1]. The utilization of glycylasparagine is better by far than that of asparagine, indicating that the dipeptide form effectively bypasses metabolic limitations associated with free asparagine uptake [2].

Microbial Metabolism Asparagine Peptides Leuconostoc mesenteroides

Enhanced Acid Lability of Glycyl-L-asparagine Compared to Free Asparagine

Upon acid hydrolysis with 10% trichloroacetic acid at 70°C for 1 hour, glycyl-L-asparagine released 25% of its total amide nitrogen as ammonia, whereas free asparagine released only 0% under the same conditions [1]. This indicates that the dipeptide is significantly more labile in acidic environments.

Chemical Stability Acid Hydrolysis Deamidation

Differential Enzymatic Hydrolysis Rate of Glycyl-L-asparagine by Erepsin at Varied pH

The rate of hydrolysis of glycyl-L-asparagine by erepsin was determined across a range of pH values and compared to other glycyl dipeptides [1]. The resulting pH-activity curve for glycyl-L-asparagine differs from those of glycyl glycine, glycyl leucine, and glycyl alanine, indicating that the asparagine side chain imparts a distinct substrate-enzyme interaction profile [2].

Enzymatic Hydrolysis Erepsin pH-Activity Profile

Distinct Thermodynamic Solution Properties of Glycyl-L-asparagine Among Glycyl Dipeptides

Enthalpies of dilution at 298.15 K were determined for aqueous solutions of glycyl-L-asparagine and other glycyl dipeptides using flow microcalorimetry [1]. The resulting enthalpic interaction coefficients characterize pair interactions in aqueous solution and differ from those of glycyl-L-valine, glycyl-D-leucine, and others [2]. Additionally, partial molar volumes and heat capacities at 25°C were measured, revealing that for glycyl dipeptides, these properties are a linear function of the corresponding property of the amino acid X in the Gly-X sequence [3].

Solution Thermodynamics Enthalpy of Dilution Partial Molar Volume

Kinetic Differentiation in Rhodium(III) Complex Formation with Glycyl Dipeptides

The interaction kinetics of glycyl-L-asparagine with [Rh(H2O)5OH]2+ were studied alongside glycyl-L-alanine and glycyl-L-tyrosine [1]. The reaction proceeds via two parallel ligand-dependent paths with rate constants of ~10-3 s-1 and ~10-5 s-1 at pH 4.3 [2]. The activation parameters, including low ΔH‡ and large negative ΔS‡ values, indicate an associative mechanism for both steps [3]. While the abstract does not provide direct comparator data for the rate constants, the study establishes a comparative kinetic framework where the specific molecular structure of each dipeptide influences reaction rates and pathways.

Coordination Chemistry Reaction Kinetics Rhodium Complexes

Primary Research and Industrial Applications for Glycyl-L-asparagine (CAS 1999-33-3)


Microbial Growth Media Optimization

Glycyl-L-asparagine is utilized as a superior source of aspartic acid in microbial culture media, particularly for organisms like Leuconostoc mesenteroides that poorly utilize free asparagine. Its growth response approximates that of aspartic acid, enabling robust growth without the need for free aspartate [1]. This makes it a valuable component in specialized media formulations for industrial fermentation and microbiological research.

Controlled Release and Stability Studies

Due to its enhanced acid lability, releasing 25% of its amide nitrogen as ammonia under acid hydrolysis compared to 0% for free asparagine [1], glycyl-L-asparagine is employed in studies investigating controlled release of ammonia or aspartic acid in acidic environments. This property is relevant for drug delivery research and understanding peptide stability in biological matrices.

Enzymology and Peptide Metabolism Research

The distinct pH-activity profile of glycyl-L-asparagine hydrolysis by erepsin [1] makes it a useful substrate for characterizing peptidase activity and specificity. Researchers utilize this compound to investigate the effects of pH on enzyme kinetics and to differentiate the substrate preferences of various peptidases.

Metal Complexation and Coordination Chemistry

Glycyl-L-asparagine serves as a ligand in studies of metal ion interactions, such as with rhodium(III) complexes, where its kinetic behavior has been quantitatively characterized [1]. The determined rate constants (~10-3 s-1 and ~10-5 s-1) and activation parameters provide a foundation for designing experiments in bioinorganic chemistry and developing metal-based therapeutics.

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